3-Cyclopropoxy-2-iodo-5-isopropoxypyridine
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Overview
Description
3-Cyclopropoxy-2-iodo-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound contains a pyridine ring substituted with cyclopropoxy, isopropoxy, and iodine groups. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-iodo-5-isopropoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of cyclopropoxy and isopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chemical Reactions Analysis
3-Cyclopropoxy-2-iodo-5-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Common reagents used in these reactions include iodine, alkyl halides, and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-5-isopropoxypyridine has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
3-Cyclopropoxy-2-iodo-5-isopropoxypyridine can be compared with other similar compounds, such as:
2-Iodopyridine: A pyridine derivative with an iodine atom at the 2-position.
3-Iodopyridine: A pyridine derivative with an iodine atom at the 3-position.
4-Iodopyridine: A pyridine derivative with an iodine atom at the 4-position.
These compounds share similar structural features but differ in the position of the iodine atom and the presence of additional substituents, which can influence their chemical properties and reactivity.
Properties
Molecular Formula |
C11H14INO2 |
---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-9-5-10(11(12)13-6-9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
PHDQEXBXWIETOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)I)OC2CC2 |
Origin of Product |
United States |
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